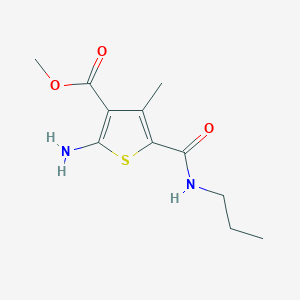

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name |

methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-4-5-13-10(14)8-6(2)7(9(12)17-8)11(15)16-3/h4-5,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMEMUCJVDNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C(=C(S1)N)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Applications Overview

The applications of methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate can be categorized into several domains:

- Synthetic Chemistry

- Biological Research

- Pharmaceutical Development

- Material Science

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Case Study: Synthesis of Thiophene Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through various reactions, including oxidation and reduction processes, leading to the formation of sulfoxides or sulfones, which are useful in different chemical applications.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to interact with biological targets makes it a candidate for studying cellular processes.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications due to its biological activity. It is being explored for its potential as an antitumor agent.

Case Study: Anticancer Activity

A study highlighted the synthesis of thiophene derivatives that exhibited potent antiproliferative activity against various cancer cell lines. The derivatives demonstrated IC50 values ranging from 2.6 to 18 nM, indicating strong potential as anticancer agents .

Material Science

In material science, this compound is investigated for its role in developing organic semiconductors and corrosion inhibitors. Its electronic properties make it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-aminothiophene-3-carboxylate: This compound shares a similar thiophene core but lacks the propylcarbamoyl group.

Articaine: A thiophene derivative used as a dental anesthetic, containing a similar thiophene ring structure.

Uniqueness

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Structure and Formula:

- Molecular Formula: C13H16N2O2S

- Molecular Weight: 252.35 g/mol

- SMILES Notation: CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor effects. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.6 | |

| MCF7 (breast cancer) | 12.3 | |

| A549 (lung cancer) | 18.9 |

These findings suggest that the compound may be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

In a notable case study, researchers explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The results indicated synergistic effects when combined with standard chemotherapeutics, suggesting potential for improved treatment regimens in resistant cancers.

Research Findings

- Mechanistic Studies: Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

- In Vivo Studies: Preliminary in vivo studies using murine models demonstrated significant tumor reduction in subjects treated with the compound compared to control groups, supporting its potential as an effective therapeutic agent.

- Pharmacokinetics: Further research is required to understand the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are critical for its development as a drug candidate.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate?

The Gewald reaction is a common method for synthesizing substituted aminothiophenes. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate analogs are synthesized via a Gewald-based protocol using ketones, sulfur, and cyanoacetates under basic conditions . Modifications to introduce the propylcarbamoyl group may involve post-functionalization, such as coupling propyl isocyanate to the aminothiophene core. Key parameters include solvent choice (e.g., DMF or THF), temperature control (40–60°C), and catalytic bases (e.g., triethylamine).

Q. How can the structure of this compound be confirmed after synthesis?

Comprehensive characterization includes:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C4, propylcarbamoyl at C5) .

- IR spectroscopy : Peaks for N-H (3300–3500 cm), ester C=O (1700–1750 cm), and carbamoyl C=O (1640–1680 cm) .

- Mass spectrometry : High-resolution MS to verify molecular formula (e.g., CHNOS).

| Analytical Technique | Key Data Points |

|---|---|

| H NMR (CDCl) | δ 2.35 (s, 3H, CH), δ 6.80 (s, 1H, thiophene-H) |

| IR (KBr) | 3350 (N-H), 1720 (C=O ester), 1665 cm (C=O carbamoyl) |

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheet (SDS) guidelines for structurally similar thiophene derivatives:

- Hazards : Skin/eye irritation (Category 2), respiratory sensitization .

- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) studies on analogous thiophenes reveal electron density distribution at the amino and carbamoyl groups, influencing reactivity. For example, the amino group’s lone pair enhances electrophilic aromatic substitution at C5, while the carbamoyl group’s electron-withdrawing nature directs reactivity . Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices for site-specific reactivity predictions.

Q. What strategies resolve contradictions in biological activity data for thiophene derivatives?

Case studies on related compounds (e.g., antibacterial 2-amino-3-acyl-tetrahydrobenzothiophenes) highlight:

- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

- Structural analogs : Compare activity of methyl vs. ethyl ester derivatives to isolate substituent effects.

- Mechanistic assays : Use β-galactosidase or ATPase inhibition assays to confirm target engagement .

Q. How can X-ray crystallography refine the molecular structure of novel derivatives?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Data collection : High-resolution (<1.0 Å) data from synchrotron sources.

- Hydrogen bonding analysis : Identify interactions between the carbamoyl group and adjacent residues .

- Twinned data handling : SHELXL’s TWIN and BASF commands resolve overlapping reflections in complex crystals .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Prodrug design : Replace the methyl ester with a hydrophilic moiety (e.g., phosphate) that hydrolyzes in vivo .

- LogP adjustment : Computational tools (e.g., MarvinSuite) predict logP values; target logP <3 to improve bioavailability .

Data Contradictions and Validation

- Synthetic yields : Discrepancies in reported yields (e.g., 47–67% for similar compounds ) may arise from purification methods (HPLC vs. column chromatography).

- Biological activity : Inconsistent MIC values against S. aureus could reflect strain variability or assay conditions. Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.